molecular formula C8H7N3O2 B1290672 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-94-4

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B1290672
CAS RN: 952182-94-4
M. Wt: 177.16 g/mol
InChI Key: MIAHTBIMJZUYTO-UHFFFAOYSA-N
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Description

The compound 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule that has been studied for its potential in various pharmacological applications. It is part of a broader class of isoxazolopyridazinone derivatives that have been synthesized and evaluated for their biological activities, including as aldose reductase inhibitors and anti-inflammatory agents .

Synthesis Analysis

The synthesis of isoxazolopyridazinone derivatives involves several key steps, including cycloaddition reactions, condensations with hydrazine, and 1,3-dipolar cycloadditions. For instance, the cycloaddition of pyridine N-imine with alkynyl heterocycles has been shown to be an effective method for generating pyridazinone derivatives . Additionally, the reductive cleavage of isoxazolo[3,4-d]pyridazinones has been used as a synthetic approach to obtain various functionalized pyridazinones .

Molecular Structure Analysis

The molecular structure of isoxazolopyridazinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and LC-MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and the crystal packing of these compounds .

Chemical Reactions Analysis

Isoxazolopyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. For example, the lateral metalation of isoxazolo[3,4-d]pyridazinones has been explored to develop selective positive modulators of metabotropic glutamate receptors . The reductive cleavage of the isoxazole ring is another reaction that has been used to generate pyridazinone derivatives with different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridazinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets . The HOMO-LUMO energy gap and global reactivity descriptors have been determined to predict the chemical stability and reactivity of these compounds . Additionally, the compounds' solubility, lipophilicity, and potential for oral bioavailability are important factors in their pharmacological profile .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

4-cyclopropyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8-7-5(3-13-11-7)6(9-10-8)4-1-2-4/h3-4H,1-2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAHTBIMJZUYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C3=NOC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237840
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one

CAS RN

952182-94-4
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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